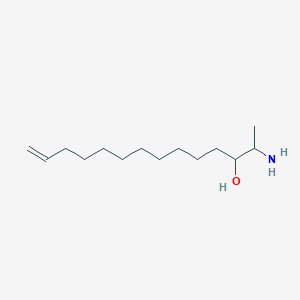

2-Aminotetradec-13-en-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminotetradec-13-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,13-14,16H,1,4-12,15H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWPMNOQFSPVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminotetradec 13 En 3 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for 2-Aminotetradec-13-en-3-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For this compound, the key structural features to consider are the 1,2-amino alcohol (vicinal amino alcohol) motif and the long aliphatic chain with a terminal double bond.

A primary disconnection can be made at the C3-C4 bond, breaking the molecule into a C3 amino-aldehyde equivalent and a C11 Grignard or organolithium reagent. This approach simplifies the target into two smaller, more manageable fragments. The C3 fragment, containing the crucial stereocenters, can be derived from a chiral pool starting material like an amino acid, such as L-serine or L-threonine. For instance, L-serine can be converted into the corresponding N-protected α-amino aldehyde, a versatile intermediate for the addition of the long-chain nucleophile. researchgate.net

Alternatively, a disconnection across the C2-N bond via an aziridine (B145994) intermediate is a viable strategy. This involves the synthesis of a chiral aziridinium (B1262131) ion from a precursor like N,N-dibenzyl serine methyl ester, which can then undergo ring-opening with an appropriate nucleophile. Another approach is the formation of a terminal epoxide from a long-chain alkene, followed by regioselective ring-opening with an amine source. mdpi.com

A third strategic disconnection involves the direct formation of the vicinal amino alcohol functionality on a pre-existing long-chain alkene. This can be achieved through powerful reactions like the Sharpless asymmetric aminohydroxylation, which installs both the amino and hydroxyl groups in a stereocontrolled manner across a double bond. rsc.org This method is particularly attractive as it can potentially shorten the synthetic sequence significantly.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving the desired stereochemistry at the C2 and C3 positions is paramount in the synthesis of this compound. Several powerful asymmetric methodologies can be employed to control the formation of these chiral centers.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers an elegant and atom-economical way to introduce chirality. For the synthesis of vicinal amino alcohols, several catalytic methods have proven effective.

The Sharpless Asymmetric Aminohydroxylation (AA) is a premier method for the direct conversion of alkenes into 1,2-amino alcohols. rsc.orgresearchgate.net By employing a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand (e.g., derivatives of dihydroquinine or dihydroquinidine), a nitrogen source (such as a carbamate (B1207046) or sulfonamide), it is possible to achieve high regio- and enantioselectivity. rsc.org For a precursor alkene like 1,12-tridecadiene, the AA reaction could selectively functionalize the terminal double bond to introduce the desired amino and hydroxyl groups with high stereocontrol. The choice of ligand dictates which enantiomer is formed. thieme-connect.de

Another powerful strategy is the catalytic asymmetric addition of organometallic reagents to aldehydes . For instance, a C11-alkenyl nucleophile could be added to an N-protected amino-acetaldehyde. The stereochemical outcome can be controlled by using a chiral catalyst, such as a titanium-TADDOL complex or a chiral oxazaborolidine.

Furthermore, copper-catalyzed reductive couplings have emerged as a valuable tool for the enantioselective synthesis of 1,2-amino alcohols. These reactions can couple N-substituted allyl sources with ketones, providing access to chiral amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

| Catalytic Method | Catalyst/Ligand System | Key Transformation | Potential Application for Target Synthesis |

| Sharpless Asymmetric Aminohydroxylation | OsO₄ / Cinchona Alkaloid Ligand | Alkene to 1,2-Amino Alcohol | Direct aminohydroxylation of a C14 terminal alkene. |

| Asymmetric Aldol (B89426) Addition | Ti-TADDOL or Chiral Oxazaborolidine | Aldehyde + Nucleophile | Addition of a C11-alkenyl nucleophile to a chiral amino-aldehyde. |

| Copper-Catalyzed Reductive Coupling | Copper complex with chiral ligand | Ketone + Allyl Source | Coupling of an N-substituted allyl equivalent to a long-chain ketone. nih.gov |

Chiral Auxiliary-Controlled Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered.

Evans oxazolidinone auxiliaries are widely used for stereocontrolled aldol reactions. sioc-journal.cn An N-acylated Evans auxiliary can undergo highly diastereoselective aldol condensation with a long-chain aldehyde, such as dodec-11-enal. Subsequent functional group manipulations and cleavage of the auxiliary would yield the desired stereoisomer of this compound.

Another effective approach utilizes pseudoephedrine as a chiral auxiliary . Alkylation of an N-acyl pseudoephedrine derivative with a suitable electrophile can proceed with high diastereoselectivity. Subsequent reduction of the ketone and removal of the auxiliary provides access to enantiomerically enriched amino alcohols.

Syntheses of sphingosine (B13886) and its analogs have successfully employed chiral auxiliaries derived from (+)-(1R,2R,5R)-2-hydroxy-3-pinanone. Aldol condensation between an iminoglycinate bearing this auxiliary and a long-chain aldehyde can generate the (2S,3R)-D-erythro configuration with excellent enantioselectivity. researchgate.net

| Chiral Auxiliary | Key Reaction | Stereochemical Control | Removal Conditions |

| Evans Oxazolidinone | Aldol Condensation | Diastereoselective addition to aldehydes. | Acidic or basic hydrolysis, or reductive cleavage. sioc-journal.cn |

| Pseudoephedrine | Alkylation/Reduction | Diastereoselective alkylation of enolates. | Reductive cleavage (e.g., LiAlH₄). |

| (+)-2-Hydroxy-3-pinanone | Aldol Condensation | Diastereoselective aldol reaction of iminoglycinates. researchgate.net | Mild hydrolysis. researchgate.net |

Chemoenzymatic and Biocatalytic Routes to Stereodefined Isomers

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. rsc.org Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

Lipases can be used for the kinetic resolution of racemic amino alcohols through selective acylation of one enantiomer. For example, Candida rugosa lipase (B570770) has been used to catalyze the ring-opening of epoxides with amines, yielding enantioenriched β-amino alcohols. mdpi.com A racemic mixture of this compound could be resolved using this method.

Transaminases (TAs) are powerful enzymes for the asymmetric synthesis of chiral amines from ketones. A suitable ω-transaminase could be used to convert a precursor hydroxy ketone into the desired amino alcohol with high enantiomeric excess. This approach is particularly attractive due to the direct formation of the amine functionality.

Dioxygenases can perform regio- and diastereoselective hydroxylation of unactivated C-H bonds. nih.gov This could be applied to a long-chain amine to introduce the hydroxyl group at the C3 position. Furthermore, a combination of enzymes in a cascade reaction can be used to synthesize chiral amino alcohols from simple starting materials like L-lysine. nih.gov

| Enzyme Class | Transformation | Substrate Type | Key Advantage |

| Lipases | Kinetic Resolution | Racemic amino alcohols | High enantioselectivity in acylation. mdpi.com |

| Transaminases | Reductive Amination | Hydroxy ketones | Direct formation of chiral amines. mdpi.com |

| Dioxygenases | C-H Hydroxylation | Long-chain amines | High regio- and diastereoselectivity. nih.gov |

| Aldolases | C-C Bond Formation | Aldehydes | Stereocontrolled formation of C-C bonds. |

Organocatalytic Approaches to this compound

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Proline and its derivatives are classic examples of organocatalysts that can mediate asymmetric aldol and Mannich reactions.

For the synthesis of this compound, an organocatalytic asymmetric Mannich reaction between a long-chain aldehyde and a suitable imine could be envisioned. Chiral phosphoric acids or secondary amines could catalyze this transformation to afford the vicinal amino alcohol core with high enantioselectivity. Organocatalysis has been successfully applied to the synthesis of various densely functionalized molecules, including 2-amino-4H-pyrans. rsc.org

Protecting Group Chemistry in the Synthesis of this compound

In a multi-step synthesis, the protection and deprotection of functional groups are crucial for achieving the desired outcome. For this compound, the amino and hydroxyl groups often require protection to prevent them from interfering with subsequent reactions.

The amino group is commonly protected as a carbamate. The tert-butoxycarbonyl (Boc) group is a popular choice, being stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid). masterorganicchemistry.com The benzyloxycarbonyl (Cbz or Z) group is another option, which is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

The hydroxyl group is frequently protected as a silyl (B83357) ether. Silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) are easily installed and can be removed with a fluoride (B91410) source (e.g., TBAF). masterorganicchemistry.com The choice of silyl group can allow for differential protection due to varying steric bulk and stability. For example, a primary alcohol can be selectively protected in the presence of a secondary alcohol. Other protecting groups for alcohols include benzyl (B1604629) (Bn) ethers, which are robust and can be removed by hydrogenolysis, and acetals like the tetrahydropyranyl (THP) group. masterorganicchemistry.com

An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used. organic-chemistry.org For instance, a Boc-protected amine and a TBDMS-protected alcohol can be selectively deprotected, allowing for further functionalization at either site without affecting the other.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA) masterorganicchemistry.com |

| Amine | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) masterorganicchemistry.com |

| Hydroxyl | Benzyl | Bn | Benzyl bromide, base | Catalytic Hydrogenation (H₂, Pd/C) |

| Hydroxyl | Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid masterorganicchemistry.com |

Development of Novel and Efficient Synthetic Pathways to this compound

While a specific, documented synthesis of this compound is not extensively reported in the literature, its structural similarity to other well-studied sphingosine and long-chain amino alcohol analogues allows for the proposal of several efficient synthetic pathways. These strategies focus on the stereoselective formation of the vicinal amino alcohol moiety and the introduction of the terminal double bond.

One plausible and efficient approach involves the use of a chiral starting material, such as an L-serine derivative, to establish the desired stereochemistry at the C-2 and C-3 positions. This method is a cornerstone in the synthesis of sphingolipids and their analogues. A general synthetic sequence could commence with a Garner's aldehyde equivalent, a versatile building block derived from L-serine.

A potential synthetic route is outlined below:

Chain Elongation: The synthesis would begin with the addition of a suitable carbon chain to the Garner's aldehyde derivative. This can be achieved through a Wittig reaction or by the addition of an organometallic reagent, such as a Grignard or organolithium reagent, containing the required undecenyl moiety. For instance, the Grignard reagent derived from 11-bromoundec-1-ene could be used to introduce the C11 chain with a terminal double bond.

Stereoselective Reduction: The resulting ketone would then undergo a diastereoselective reduction to furnish the desired anti or syn diastereomer of the amino alcohol. The choice of reducing agent is critical for controlling the stereochemistry at the newly formed C-3 hydroxyl group.

Protecting Group Manipulation and Deprotection: Throughout the synthesis, appropriate protecting groups for the amino and hydroxyl functionalities are essential. The final step would involve the removal of these protecting groups to yield the target molecule, this compound.

An alternative strategy could employ an asymmetric aminohydroxylation of a corresponding long-chain terminal alkene. This powerful method, developed by Sharpless, allows for the direct and stereoselective introduction of both the amino and hydroxyl groups in a single step.

| Synthetic Strategy | Key Reactions | Advantages | Potential Challenges |

| Chiral Pool Synthesis (from L-serine) | Grignard/Organolithium addition, Wittig reaction, Diastereoselective reduction | High stereocontrol at C-2 and C-3, well-established methodology. | Multi-step process, potential for side reactions during chain elongation. |

| Asymmetric Aminohydroxylation | Sharpless Asymmetric Aminohydroxylation | High atom economy, direct introduction of amino and hydroxyl groups. | Availability of the starting long-chain alkene, control of regioselectivity. |

The stereoselective synthesis of related sphingosine analogues with a terminal double bond often utilizes similar strategies, underscoring the feasibility of these proposed pathways. rsc.org The choice of a specific route would depend on the desired stereoisomer and the availability of starting materials.

Total Synthesis of Natural Products Featuring the this compound Structural Motif

The 2-amino-alken-3-ol backbone is a recurring structural motif in a variety of natural products, particularly those isolated from marine organisms. While the direct isolation of a natural product with the exact this compound structure is not prominently documented, several natural products contain very similar long-chain amino alcohol structures with terminal double bonds. One such example is the stereoisomer (2S,3R)-2-Amino-13-tetradecen-3-ol, which has been identified in nature. pherobase.com

The total synthesis of these natural products provides a practical application of the synthetic methodologies discussed in the previous section. A notable class of natural products with related structural features are the motuporamines. The total synthesis of motuporamines A and B, for instance, showcases strategies for constructing complex molecules containing long alkyl chains and amino functionalities. nih.govacs.orglookchem.com Although the motuporamines are macrocyclic alkaloids, the synthetic steps involved in preparing their side chains can be adapted for the synthesis of linear long-chain amino alcohols.

The general approach to the total synthesis of a natural product featuring the this compound motif would likely involve a convergent strategy. This would entail the synthesis of two key fragments: the chiral amino alcohol head group and the long alkyl chain with the terminal double bond. These fragments would then be coupled together, followed by any necessary functional group manipulations to complete the synthesis.

A representative retrosynthetic analysis is shown below:

The synthesis of the chiral amino alcohol fragment would likely follow one of the stereoselective methods described previously. The long-chain alkene fragment can be prepared from commercially available starting materials through standard organic transformations.

The table below summarizes key natural products with structural similarities to this compound and the synthetic strategies employed in their total synthesis.

| Natural Product Class | Key Structural Feature | Synthetic Strategies Employed | Reference |

| Motuporamines | Long-chain aminoalkyl side chains | Reductive amination, Ring-closing metathesis | nih.govacs.orglookchem.com |

| Sphingosine Analogues | Vicinal amino alcohol with a long alkyl chain | Asymmetric synthesis from chiral precursors, "Click" chemistry | rsc.org |

| (2S,3R)-2-Amino-13-tetradecen-3-ol | Long-chain amino alcohol with terminal double bond | (Not yet synthesized, but plausible routes based on sphingosine synthesis) | pherobase.com |

The ongoing development of novel synthetic methods continues to facilitate the efficient and stereoselective total synthesis of these and other structurally complex natural products.

Chemical Transformations and Derivatization Strategies for 2 Aminotetradec 13 En 3 Ol

Regioselective and Stereoselective Functionalization of the Amino Group

The primary amino group at the C-2 position is a key nucleophilic center, allowing for a wide array of functionalizations. Protecting this group is often the initial step in a synthetic sequence to enable selective reactions at the hydroxyl or alkene moieties.

Acylation, Alkylation, and Sulfonylation Reactions

Selective modification of the amino group can be readily accomplished through standard organic transformations.

Acylation: The reaction of the primary amine with carboxylic acids, acid chlorides, or acid anhydrides under standard conditions yields N-acyl derivatives. This transformation is fundamental in lipid chemistry, as the acylation of sphingoid bases like sphingosine (B13886) with fatty acids produces ceramides, which are critical components of cell membranes. researchgate.net The diversity-oriented acylation of the 2-amino group is a common strategy to build libraries of ceramide analogues for biological screening. researchgate.net

Alkylation: The amino group can undergo mono- or di-alkylation. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a powerful method for introducing alkyl groups. lookchem.com This approach can be used to synthesize analogues like dimethylsphingosine, a known inhibitor of sphingosine kinases. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides stable N-sulfonamides. These derivatives are often used as protecting groups for the amine due to their stability across a wide range of reaction conditions.

| Transformation | Reagent(s) | Product Class | Significance |

| Acylation | R-COCl, Pyridine | N-Acyl derivative (Ceramide analogue) | Mimics natural sphingolipids, creates diverse libraries. researchgate.net |

| Alkylation | R-CHO, NaBH₃CN | N-Alkyl derivative | Modulates biological activity, synthesis of kinase inhibitors. nih.gov |

| Sulfonylation | R-SO₂Cl, Et₃N | N-Sulfonamide | Stable protecting group for the amine functionality. |

Formation of Heterocyclic Scaffolds Incorporating the Amine

The vicinal arrangement of the amino and hydroxyl groups in 2-Aminotetradec-13-en-3-ol is ideal for the construction of various heterocyclic systems. acs.org These reactions often proceed with high stereocontrol and can be used to protect both functional groups simultaneously.

Oxazolidine (B1195125) Formation: Condensation with aldehydes or ketones under dehydrating conditions yields oxazolidine rings. This reaction is often reversible and is commonly used as a protecting strategy for 1,2-amino alcohols. researchgate.net The choice of the carbonyl compound can influence the stability and cleavage conditions of the resulting heterocycle.

Oxazoline Synthesis: The 1,2-amino alcohol can be converted into an oxazoline, for example, through reaction with an orthoester or by cyclization of an N-acyl derivative. Oxazolines are not only stable protecting groups but are also valuable synthetic intermediates themselves.

Larger Heterocycles: Bifunctional reagents can be employed to construct larger ring systems. For instance, reaction with dicarbonyl compounds can lead to the formation of bicyclic structures, depending on the reaction conditions and the nature of the dialdehyde (B1249045) used. researchgate.net

Selective Transformations at the Hydroxyl Moiety

The secondary hydroxyl group at C-3 is another key site for derivatization, enabling the synthesis of a wide range of analogues with modified polarity and biological function.

Esterification, Etherification, and Glycosylation Reactions

After suitable protection of the more nucleophilic amino group, the hydroxyl moiety can be selectively targeted.

Esterification and Etherification: Standard acylation or alkylation reactions can be performed to yield esters and ethers, respectively. These modifications alter the lipophilicity of the molecule and can influence its interaction with biological membranes and enzymes.

Glycosylation: The attachment of sugar moieties to the hydroxyl group is a particularly important transformation, as it leads to the formation of glycosphingolipid analogues. researchgate.net Glycosylation can be achieved by reacting the alcohol with activated sugar donors (e.g., glycosyl halides or trichloroacetimidates) in the presence of a suitable promoter. nih.gov This "sweet" functionalization is a promising strategy to improve the pharmacokinetic properties of hydrophobic molecules. nih.gov

| Transformation | Reagent(s) | Product Class | Significance |

| Esterification | R-COCl, Base (after N-protection) | O-Acyl derivative | Modulates lipophilicity. |

| Etherification | R-Br, NaH (after N-protection) | O-Alkyl derivative (Ether) | Alters polarity and membrane interaction. |

| Glycosylation | Activated Sugar, Promoter | O-Glycoside | Creates glycosphingolipid analogues, improves pharmacokinetics. researchgate.netnih.gov |

Oxidation and Reduction Pathways of the Alcohol Functionality

The oxidation state of the C-3 position can be modulated to access important synthetic intermediates or to study the role of the hydroxyl group in biological recognition.

Oxidation: Selective oxidation of the secondary alcohol to a ketone yields a 2-amino-3-keto intermediate, analogous to 3-ketosphingosine. This transformation can be achieved using a variety of reagents, such as Dess-Martin periodinane, Swern oxidation (oxalyl chloride, DMSO, triethylamine), or with chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). Care must be taken to first protect the amino group to prevent side reactions. The oxidation of amino alcohols is a key step in accessing certain bioactive compounds. louisville.edu

Reduction: The stereoselective reduction of the corresponding 3-keto derivative is a critical step in the synthesis of specific stereoisomers of 2-amino-3-hydroxy compounds. researchgate.netelsevierpure.com Depending on the reducing agent and reaction conditions, either the syn (erythro) or anti (threo) diastereomer can be favored. For example, reduction with sodium borohydride (B1222165) may yield a mixture of diastereomers, while more sterically demanding reagents or substrate-controlled approaches can provide high levels of stereoselectivity. This control is fundamental in the total synthesis of complex natural products containing the amino alcohol motif. researchgate.netsci-hub.se

Chemical Modifications of the Alkene Unsaturation

The terminal C13=C14 double bond provides a handle for a variety of addition and transformation reactions, allowing for chain elongation, functionalization, or conjugation to other molecules.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) reduces the double bond to yield the fully saturated analogue, 2-aminotetradecan-3-ol. This allows for the investigation of the role of unsaturation in the biological activity of the lipid.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. This reactive three-membered ring can be subsequently opened by various nucleophiles to install new functional groups.

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This adds significant polarity to the terminus of the lipid chain.

Ozonolysis: Cleavage of the double bond via ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) yields an aldehyde. This aldehyde is a versatile intermediate that can be used for chain extension via Wittig-type reactions or for reductive amination to conjugate other molecules.

Radical Additions: The terminal alkene is susceptible to radical addition reactions, which can be used to install a variety of functional groups at the C-13 or C-14 position.

| Transformation | Reagent(s) | Product | Significance |

| Hydrogenation | H₂, Pd/C | Saturated Alkane | Removes unsaturation to probe its biological role. |

| Epoxidation | m-CPBA | Epoxide | Creates a reactive intermediate for further functionalization. |

| Dihydroxylation | OsO₄, NMO | 13,14-Diol | Increases polarity of the alkyl tail. |

| Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde | Allows for chain cleavage and functional group conversion. |

| Metathesis | Grubbs' Catalyst, Alkene partner | New Alkene | Enables carbon-carbon bond formation for chain modification. |

Hydrogenation and Hydroboration-Oxidation Reactions

The terminal alkene of this compound is amenable to classic addition reactions, such as hydrogenation and hydroboration-oxidation, which allow for the saturation of the carbon chain or the introduction of a terminal hydroxyl group, respectively.

Hydrogenation: The catalytic hydrogenation of the terminal double bond in this compound leads to the formation of 2-aminotetradecan-3-ol. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction proceeds with syn-addition of hydrogen across the double bond. Given the presence of other functional groups, catalyst selection is crucial to avoid undesired side reactions. For instance, some catalysts could promote hydrogenolysis of the C-O bond.

| Entry | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |

| 1 | 10% Pd/C | Ethanol | 1 | 25 | 2-Aminotetradecan-3-ol |

| 2 | PtO₂ | Acetic Acid | 3 | 25 | 2-Aminotetradecan-3-ol |

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the terminal alkene, yielding 2-aminotetradecane-3,14-diol. tandfonline.comwikipedia.orgwvu.edulibretexts.orgmasterorganicchemistry.com In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the double bond. The boron atom attaches to the terminal carbon, and a hydrogen atom adds to the adjacent carbon. tandfonline.comwikipedia.orgwvu.edulibretexts.orgmasterorganicchemistry.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) replaces the boron atom with a hydroxyl group, affording the primary alcohol. tandfonline.comwikipedia.orgwvu.edulibretexts.orgmasterorganicchemistry.com The amino and hydroxyl groups in the starting material may require protection to prevent interference with the borane reagent.

| Step | Reagents | Intermediate/Product |

| 1. Hydroboration | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Aminotetradecane-3,14-diol |

| 2. Hydroboration | 1. 9-BBN 2. H₂O₂, NaOH | 2-Aminotetradecane-3,14-diol |

Epoxidation, Dihydroxylation, and Cyclopropanation of the Olefin

The terminal double bond of this compound can be functionalized to introduce three-membered rings (epoxides and cyclopropanes) or vicinal diols, providing intermediates for further synthetic manipulations.

Epoxidation: The conversion of the terminal alkene to an epoxide, (13-methyloxiran-2-yl)dodecan-2-amine-1-ol, can be achieved using various epoxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed. Alternatively, catalytic methods, for instance, using a tungsten catalyst in the presence of hydrogen peroxide, can also be effective. The choice of reagent can be influenced by the presence of the amino and hydroxyl groups, which might undergo side reactions. Enzymatic epoxidation using peroxygenases represents a greener alternative for the epoxidation of long-chain terminal alkenes. mdpi.com

Dihydroxylation: The syn-dihydroxylation of the terminal alkene yields 2-aminotetradecane-1,2,14-triol. This transformation is typically accomplished using osmium tetroxide (OsO₄) in catalytic amounts, with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). wikipedia.org A related method, the Sharpless asymmetric dihydroxylation, allows for the enantioselective synthesis of the vicinal diol by employing a chiral ligand. wikipedia.orgresearchgate.netrsc.org Alternatively, potassium permanganate (KMnO₄) under cold, alkaline conditions can also effect dihydroxylation, though it is often less selective than osmium-based reagents. wikipedia.org

Cyclopropanation: The addition of a methylene (B1212753) group across the terminal double bond results in the formation of a cyclopropyl (B3062369) derivative, 2-amino-3-hydroxy-13-(cyclopropyl)tridecane. The Simmons-Smith reaction, which utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)), is a classic method for this transformation. researchgate.netnih.govnih.gov This reaction is generally compatible with the presence of hydroxyl and protected amino groups. Other methods for cyclopropanation include the use of diazomethane (B1218177) in the presence of a palladium catalyst or the use of samarium-mediated cyclopropanation. researchgate.netnih.govnih.gov

| Reaction | Reagent(s) | Product |

| Epoxidation | m-CPBA | (13-methyloxiran-2-yl)dodecan-2-amine-1-ol |

| Dihydroxylation | OsO₄ (cat.), NMO | 2-Aminotetradecane-1,2,14-triol |

| Cyclopropanation | CH₂I₂, Zn(Cu) | 2-Amino-3-hydroxy-13-(cyclopropyl)tridecane |

Olefin Metathesis Reactions for Chain Extension or Cyclization

Olefin metathesis provides a powerful tool for carbon-carbon bond formation, enabling either the extension of the aliphatic chain or the formation of macrocyclic structures from this compound. diva-portal.orgwikipedia.orgmasterorganicchemistry.comox.ac.ukmdpi.com These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts.

Cross-Metathesis: For chain extension, this compound can be subjected to cross-metathesis with another olefin. The outcome of the reaction is dependent on the reaction partner and the catalyst used. For example, reaction with a terminal alkene in the presence of a Grubbs-type catalyst can lead to a mixture of homodimerized and heterodimerized products. By using a large excess of one olefin, the formation of the desired cross-product can be favored.

Ring-Closing Metathesis (RCM): To achieve cyclization, this compound would first need to be derivatized to introduce a second terminal alkene. For instance, acylation of the amino group with an unsaturated acyl chloride (e.g., 10-undecenoyl chloride) would yield a diene precursor. Subsequent RCM of this diene would lead to the formation of a macrocyclic lactam. The success of the RCM reaction is highly dependent on the concentration of the substrate and the catalyst activity.

| Metathesis Type | Reaction Partner / Precursor | Potential Product |

| Cross-Metathesis | Excess of a terminal alkene (e.g., 1-octene) | Chain-extended amino alcohol |

| Ring-Closing Metathesis | Diene precursor (from acylation with 10-undecenoyl chloride) | Macrocyclic lactam |

Multi-Component Reactions and Cascade Transformations Involving this compound

The presence of multiple reactive sites in this compound makes it an attractive substrate for multi-component reactions (MCRs) and cascade transformations, which allow for the rapid construction of complex molecules in a single pot. nih.govwikipedia.orgnih.govcaltech.eduebrary.netresearchgate.net20.210.105rsc.org

Multi-Component Reactions: The primary amine of this compound can participate in a variety of MCRs. For instance, in the Ugi four-component reaction, the amine can be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate an α-acylamino amide derivative. nih.govnih.govcaltech.eduebrary.net Similarly, in the Passerini three-component reaction, the corresponding aldehyde (obtainable by oxidation of the alcohol) could react with a carboxylic acid and an isocyanide. nih.govnih.govcaltech.edu The terminal alkene can also be involved in MCRs, for example, in radical-mediated multi-component additions.

Cascade Transformations: Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular reactions where the product of one step is the substrate for the next. wikipedia.org20.210.105rsc.org A potential cascade involving this compound could be initiated by an intramolecular cyclization. For example, after conversion of the terminal alkene to an epoxide, the amino group could act as a nucleophile to open the epoxide ring, leading to the formation of a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative, depending on the regioselectivity of the ring-opening. Further functionalization of the resulting cyclic amino alcohol could then be envisioned.

Design and Synthesis of Structurally Diverse Libraries Based on this compound

The versatile reactivity of this compound makes it an excellent scaffold for the construction of structurally diverse chemical libraries for applications in drug discovery and materials science. diva-portal.org By systematically applying the chemical transformations described above, a wide range of analogs can be generated.

A diversity-oriented synthesis approach could be employed, where different functionalization strategies are applied in parallel to a common starting material. For instance, a library could be created by:

Varying the substitution at the amino group: Acylation with a diverse set of carboxylic acids or reaction with various aldehydes to form Schiff bases, followed by reduction.

Modifying the hydroxyl group: Esterification or etherification with a range of reagents.

Functionalizing the terminal alkene: A matrix of reactions such as hydrogenation, epoxidation, dihydroxylation, and cyclopropanation could be performed.

Employing multi-component reactions: Using a diverse set of inputs for reactions like the Ugi or Passerini reactions.

This parallel synthesis approach would allow for the rapid generation of a large number of compounds with varied structural features, which could then be screened for desired biological or material properties.

| Scaffold Modification | Example Reagents | Resulting Functional Group/Moiety |

| N-Acylation | Acetyl chloride, Benzoyl chloride | Amide |

| O-Esterification | Acetic anhydride, Propionyl chloride | Ester |

| Alkene Functionalization | H₂, Pd/C | Alkane |

| Alkene Functionalization | m-CPBA | Epoxide |

| Alkene Functionalization | OsO₄, NMO | Diol |

| Multi-component Reaction | Aldehyde, Carboxylic acid, Isocyanide | α-Acylamino amide |

Mechanistic Investigations of 2 Aminotetradec 13 En 3 Ol S Biological Activities

Identification of Cellular and Subcellular Molecular Targets

The first step in understanding a compound's mechanism of action is to identify its direct binding partners within the cell. Target identification is a critical stage in the discovery and development of new therapeutic agents. nih.govnih.gov Various experimental strategies can be employed to pinpoint the cellular and subcellular molecular targets of 2-Aminotetradec-13-en-3-ol.

Direct biochemical methods, such as affinity chromatography, provide a robust approach. nih.govacs.org This technique would involve immobilizing this compound onto a solid support or matrix. nih.govresearchgate.net A cellular lysate, containing a complex mixture of proteins, is then passed over this matrix. Proteins that physically bind to the compound are retained, while non-binding proteins are washed away. acs.org The bound proteins can then be eluted and identified using techniques like mass spectrometry. nih.gov

Affinity-based pull-down approaches are a common variation of this method. nih.govresearchgate.net In this strategy, this compound could be chemically modified with a tag, such as biotin. nih.gov When this tagged compound is incubated with cell lysates, it forms a complex with its target protein(s). This complex can then be selectively captured using streptavidin-coated beads, which have a very high affinity for biotin. nih.gov Subsequent analysis by mass spectrometry would reveal the identity of the captured proteins.

Label-free methods offer an alternative that avoids chemical modification of the compound, which could potentially alter its binding characteristics. nih.gov One such method is Drug Affinity Responsive Target Stability (DARTS), which leverages the principle that the binding of a small molecule can stabilize its target protein against degradation by proteases. acs.org In a hypothetical DARTS experiment, treatment of a cell lysate with this compound would be followed by limited proteolysis. Target proteins would be protected from digestion and could be identified by comparing the protein bands on a gel between treated and untreated samples. acs.org

Hypothetical Results of a Target Identification Study

The table below illustrates the type of data that could be generated from an affinity pull-down experiment coupled with mass spectrometry to identify potential protein targets of this compound.

| Protein ID | Protein Name | Subcellular Location | Fold Enrichment (Treated vs. Control) | Function |

| P04035 | Cyclooxygenase-2 | Endoplasmic Reticulum | 15.2 | Inflammation, Prostaglandin synthesis |

| P27361 | 5-Lipoxygenase | Cytosol, Nuclear membrane | 12.8 | Inflammation, Leukotriene synthesis |

| Q15582 | Sphingosine (B13886) Kinase 1 | Cytosol | 9.5 | Lipid signaling, Cell proliferation |

| P42336 | Protein Kinase C beta | Cytosol, Plasma membrane | 7.3 | Signal transduction |

Elucidation of Enzyme Inhibition or Activation Mechanisms

If a molecular target of this compound is identified as an enzyme, the next step is to characterize the nature of this interaction. Enzyme kinetic assays are laboratory techniques used to measure the rate of an enzyme-catalyzed reaction and are essential for determining whether the compound acts as an inhibitor or an activator. tipbiosystems.comnih.gov

Initially, the potency of the compound is often determined by measuring its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net To delve deeper into the mechanism, steady-state kinetic analyses are performed. nih.gov These experiments involve measuring the initial reaction rates at various substrate concentrations in the presence and absence of different, fixed concentrations of this compound. embrapa.br

The data are often visualized using a Lineweaver-Burk plot, which can help distinguish between different modes of reversible inhibition:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, affecting the enzyme's catalytic efficiency. This reduces the Vmax but does not change the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Vmax and Km.

By analyzing how these kinetic parameters change in the presence of this compound, its specific mechanism of action on the target enzyme can be determined. nih.gov The inhibition constant (Ki), representing the dissociation constant of the enzyme-inhibitor complex, is a true measure of inhibitor potency and can be calculated from these data. researchgate.net

Hypothetical Enzyme Kinetic Parameters for this compound

This table presents example data from a kinetic study on a hypothetical target enzyme, such as Cyclooxygenase-2.

| Inhibitor Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) | Mode of Inhibition | Ki (µM) |

| 0 (Control) | 5.0 | 100 | - | - |

| 1.0 | 9.8 | 100 | Competitive | 1.04 |

| 2.5 | 17.5 | 100 | Competitive | 1.00 |

| 5.0 | 30.1 | 100 | Competitive | 1.02 |

Analysis of Ligand-Receptor Interactions and Receptor Binding Affinities

Should the target of this compound be a receptor protein, quantifying the binding interaction is crucial. Ligand binding assays are used to measure the affinity and kinetics of the interaction between the compound (ligand) and its receptor. wikipedia.orglabome.com These assays are fundamental for understanding drug potency and duration of action. giffordbioscience.com

The equilibrium dissociation constant (Kd) is a key parameter that defines the affinity of a ligand for its receptor; a lower Kd value indicates a higher binding affinity. nih.gov Radioligand binding assays are a classic and highly sensitive method. In a competitive binding assay, a fixed concentration of a radioactively labeled ligand known to bind the receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). labome.com The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity.

Modern, label-free techniques are also widely used. Surface Plasmon Resonance (SPR) is an optical method that measures real-time binding kinetics. giffordbioscience.comnih.gov In an SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, providing data on both the association rate (kon) and the dissociation rate (koff), from which the Kd can be calculated (Kd = koff/kon). giffordbioscience.comresearchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govfrontiersin.org This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov

Hypothetical Receptor Binding Data for this compound

This table shows example results from different biophysical techniques used to measure the binding affinity to a hypothetical G-protein coupled receptor.

| Assay Method | Parameter Measured | Value |

| Radioligand Binding Assay | Ki (nM) | 45.2 |

| Surface Plasmon Resonance (SPR) | kon (1/Ms) | 1.2 x 10^5 |

| Surface Plasmon Resonance (SPR) | koff (1/s) | 5.4 x 10^-3 |

| Surface Plasmon Resonance (SPR) | Kd (nM) | 45.0 |

| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 48.1 |

| Isothermal Titration Calorimetry (ITC) | ΔH (kcal/mol) | -8.5 |

| Isothermal Titration Calorimetry (ITC) | -TΔS (kcal/mol) | -1.3 |

Mapping of Intracellular Signal Transduction Pathway Modulation

The binding of this compound to a receptor or enzyme is expected to trigger a cascade of downstream molecular events known as a signal transduction pathway. wikipedia.org Mapping how the compound modulates these pathways is essential to understanding its cellular effects.

A variety of techniques can be used to probe these pathways. Western blotting is a common method used to detect changes in the levels or post-translational modifications of specific proteins within a signaling cascade. For instance, if this compound targets a kinase, a Western blot using phospho-specific antibodies could reveal whether the compound increases or decreases the phosphorylation of the kinase's downstream substrates.

Reporter gene assays are another powerful tool. These assays use a plasmid containing a promoter with response elements for a specific transcription factor, which drives the expression of a reporter gene (e.g., luciferase). If a signaling pathway activated by this compound culminates in the activation of this transcription factor, an increase in reporter gene expression will be observed.

For pathways involving second messengers like calcium (Ca2+), fluorescent imaging techniques can be employed. nih.gov Cells can be loaded with calcium-sensitive dyes that fluoresce upon binding to Ca2+. By treating the cells with this compound and monitoring the fluorescence with a microscope, researchers can visualize changes in intracellular calcium concentrations in real-time. nih.gov

Hypothetical Effect of this compound on a Signaling Pathway

This table illustrates hypothetical data from a Western blot experiment, quantifying the change in phosphorylation of key proteins in the NF-κB signaling pathway after treatment with the compound.

| Protein | Change in Phosphorylation (Fold change vs. control) | Time Point |

| IKKβ | + 3.5 | 5 min |

| IκBα | - 2.8 (degradation) | 15 min |

| p65 (NF-κB) | + 4.1 | 30 min |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights at the Molecular Level

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.org By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, researchers can identify the key chemical features—or pharmacophore—responsible for its effects. pharmacologymentor.com

This process involves the chemical synthesis of a series of related compounds. For this compound, modifications could include:

Altering the length of the tetradecane (B157292) chain.

Changing the position or stereochemistry of the amino and hydroxyl groups.

Modifying the terminal double bond (e.g., saturation or conversion to a triple bond).

Introducing substituents onto the carbon chain.

Each new analogue would be tested in the relevant biological assays (e.g., enzyme inhibition or receptor binding assays) to determine its potency. oncodesign-services.com By comparing the activities of these analogues, a relationship between specific structural motifs and biological function can be established. gardp.org This information provides critical insights into how the molecule interacts with its target at a molecular level and guides the design of more potent and selective compounds. oncodesign-services.comnih.gov

Hypothetical SAR Data for Analogues of this compound

The table below shows hypothetical IC50 values for a series of analogues tested against a target enzyme, illustrating how structural changes affect potency.

| Compound | Modification from Parent Structure | IC50 (µM) |

| This compound | Parent Compound | 1.5 |

| Analogue 1 | Saturated C13-C14 bond (alkane) | 15.8 |

| Analogue 2 | Hydroxyl group moved to C4 | 25.3 |

| Analogue 3 | Amino group moved to C4 | 8.9 |

| Analogue 4 | Chain shortened to 12 carbons (dodecene) | 5.2 |

| Analogue 5 | R-stereoisomer at C3-OH | 1.4 |

| Analogue 6 | N-methylation of amino group | 0.8 |

Biophysical Characterization of Interactions with Biomolecules (e.g., proteins, lipids, nucleic acids)

To gain a deeper understanding of the physical nature of the interaction between this compound and its target, a suite of biophysical techniques can be employed. worldscientific.com These methods provide information on conformational changes, thermodynamics, and the specific atoms involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding interaction. In a technique like chemical shift perturbation, an NMR spectrum of the target protein is recorded in the absence and presence of this compound. Amino acid residues in the protein's binding site will experience changes in their chemical environment upon ligand binding, leading to shifts in their corresponding peaks in the spectrum, effectively mapping the binding interface.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of proteins. By comparing the CD spectrum of a target protein before and after the addition of this compound, researchers can determine if the compound induces any significant conformational changes in the protein's structure upon binding.

Summary of Hypothetical Biophysical Characterization

This table summarizes the potential information that could be obtained from various biophysical studies of the interaction between this compound and a target protein.

| Technique | Information Gained | Hypothetical Finding |

| NMR Spectroscopy | Identifies residues at the binding interface | Significant chemical shifts observed in residues of the catalytic cleft. |

| Circular Dichroism | Detects changes in protein secondary structure | A slight increase in alpha-helical content upon binding. |

| SAXS | Measures changes in overall protein shape/size | The radius of gyration decreases, suggesting the protein becomes more compact. |

| ITC | Determines thermodynamic parameters of binding | Binding is enthalpically driven, indicating strong hydrogen bonding and van der Waals interactions. |

Computational Approaches for Mechanistic Insights: Molecular Docking and Dynamics Simulations

Computational methods are powerful tools that complement experimental approaches by providing a virtual, atomic-level view of molecular interactions. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding conformation of a ligand within the binding site of a target protein. nih.govhilarispublisher.com Using the 3D structure of the target, a docking algorithm samples numerous possible poses of this compound in the active site and scores them based on factors like electrostatic and van der Waals interactions. The resulting model can generate hypotheses about key binding interactions (e.g., specific hydrogen bonds) that can be tested experimentally through SAR studies. hilarispublisher.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the drug-target complex over time. nih.govmdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the movements of the protein and ligand, revealing the stability of the binding pose and the flexibility of the complex. hilarispublisher.comacs.org These simulations can provide deeper insights into the binding mechanism, identify stable interactions, and help refine the binding models obtained from docking. nih.gov

Hypothetical Molecular Docking Results

This table presents example output from a molecular docking simulation of this compound into the active site of a target protein.

| Parameter | Value/Description |

| Docking Score (kcal/mol) | -9.2 |

| Predicted Binding Affinity (Ki, µM) | 0.58 |

| Key Hydrogen Bonds | -OH group with Ser-353; -NH2 group with Glu-524 |

| Key Hydrophobic Interactions | Tetradecene chain with Val-116, Leu-352, Tyr-385 |

| Predicted Pose Stability (from MD) | Stable over 100 ns simulation, RMSD < 2 Å |

In Vitro Pharmacological Profiling for Mechanistic Pathway Delineation

Comprehensive searches of scientific literature and databases did not yield specific in vitro pharmacological profiling data for this compound. Consequently, detailed research findings and data tables regarding its specific interactions with molecular targets, enzyme inhibition, receptor binding affinities, or effects on cellular pathways are not available in the public domain.

The delineation of a compound's mechanistic pathway through in vitro pharmacological profiling typically involves a series of assays. These may include, but are not limited to:

Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes.

Receptor Binding Assays: To measure the affinity of the compound for various receptors.

Cell-Based Assays: To observe the compound's effects on cellular processes such as proliferation, apoptosis, or signaling cascades.

Without such studies on this compound, its mechanism of action and the specific biological pathways it may modulate remain uncharacterized. Further research is required to establish an in vitro pharmacological profile for this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Aminotetradec 13 En 3 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. For 2-Aminotetradec-13-en-3-ol (C₁₄H₂₉NO), HRMS can provide an exact mass measurement of the molecular ion, typically observed as the protonated species [M+H]⁺ in electrospray ionization (ESI) mode. This precise mass allows for the unambiguous determination of its molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments reveal the molecule's structural connectivity through characteristic fragmentation patterns. For amino alcohols, fragmentation is often directed by the functional groups. nih.govlibretexts.org Common fragmentation pathways include the neutral loss of water (H₂O) from the protonated molecule and alpha-cleavage adjacent to the amine and alcohol groups, which results in the formation of stable, resonance-stabilized fragment ions. dummies.comyoutube.comjove.com

Table 1: Predicted HRMS Data for this compound

| Species | Calculated Exact Mass (m/z) | Predicted Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 228.2322 | Molecular Ion |

| [M+H-H₂O]⁺ | 210.2216 | Loss of water |

| C₁₂H₂₄N⁺ | 182.1903 | α-cleavage between C3-C4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is necessary to assign all proton and carbon signals and to establish stereochemical relationships.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

One-dimensional ¹H NMR provides information on the chemical environment of protons, their integration (number of protons), and their coupling to neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon environments. msu.edu For this compound, distinct signals are expected for the terminal alkene protons (4.9-5.8 ppm), the protons on carbons bearing the amine and hydroxyl groups (H-2 and H-3), and the long aliphatic chain. pdx.educhemistrysteps.comlibretexts.org The carbons of the double bond are expected in the 114-140 ppm range in the ¹³C NMR spectrum. libretexts.orgucsb.edu

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, confirming adjacent protons, such as the connectivity from the terminal alkene (H-14) through the aliphatic chain. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal to its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule, such as linking the amino alcohol moiety to the long alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) reveal through-space correlations between protons that are close to each other, providing critical information for determining the relative stereochemistry (e.g., syn vs. anti) of the substituents at the C-2 and C-3 positions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | ~10-15 | ~0.9 | t |

| 2 | ~50-55 | ~2.9-3.1 | m |

| 3 | ~70-75 | ~3.6-3.8 | m |

| 4-11 | ~25-33 | ~1.2-1.6 | m |

| 12 | ~33-35 | ~2.0-2.2 | q |

| 13 | ~138-140 | ~5.7-5.9 | m |

Chiral NMR Spectroscopy Using Shift Reagents and Anisotropic Effects

Given that this compound has two chiral centers (C-2 and C-3), it can exist as a mixture of enantiomers and diastereomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric purity of the sample. This is often achieved by adding a chiral shift reagent, such as a lanthanide complex (e.g., Eu(hfc)₃), to the NMR sample. fiveable.melibretexts.org The chiral reagent forms diastereomeric complexes with each enantiomer of the analyte, causing the NMR signals of the enantiomers, which are identical in a non-chiral environment, to become distinct and resolved. nih.govnih.gov By integrating the separated signals, the enantiomeric excess (% ee) can be accurately calculated.

Table 3: Hypothetical ¹H NMR Data for H-3 Proton of this compound Enantiomers with a Chiral Shift Reagent

| Enantiomer | Chemical Shift (δ, ppm) without Reagent | Chemical Shift (δ, ppm) with Reagent |

|---|---|---|

| (2R, 3R) | 3.75 | 4.85 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary. spectroscopyonline.comphotothermal.com FT-IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. youtube.com

For this compound, characteristic vibrations for the O-H, N-H, C=C, and C-H bonds are expected. The O-H and N-H stretching vibrations typically appear as broad bands in the FT-IR spectrum. The C=C stretching vibration of the terminal alkene may be weak in the IR spectrum but should produce a stronger signal in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H / N-H | Stretch | 3200-3500 (broad) | 3200-3500 (weak) |

| C-H (sp³) | Stretch | 2850-2960 | 2850-2960 |

| C-H (sp²) | Stretch | 3070-3090 | 3070-3090 |

| C=C | Stretch | ~1640 | ~1640 (strong) |

| N-H | Bend | 1590-1650 | Weak |

| C-O | Stretch | 1050-1150 | Weak |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise position of each atom. This technique provides unambiguous information about bond lengths, bond angles, and, most importantly, the absolute stereochemistry at each chiral center. oup.comiucr.org

The primary challenge for a molecule like this compound is obtaining a single crystal of sufficient size and quality, as the long, flexible alkyl chain can hinder orderly packing into a crystal lattice. If a suitable crystal can be grown and analyzed, X-ray crystallography would definitively establish the absolute configuration as (2R, 3R), (2S, 3S), (2R, 3S), or (2S, 3R), providing a final and conclusive piece of the structural puzzle.

Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Excess and Purity Determination

Chiral chromatography is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. openochem.orgwikipedia.org This is achieved using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP). gcms.cz The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and their separation. akjournals.comresearchgate.net

Various types of CSPs are available, with polysaccharide-based and cyclodextrin-based columns being particularly effective for separating amino alcohols. oup.comphenomenex.com By comparing the retention time of the sample to that of a racemic or enantiopure standard, the enantiomers can be identified. The relative peak areas in the chromatogram are then used to calculate the enantiomeric excess (% ee) with high accuracy.

Table 5: Hypothetical Chiral HPLC Separation Data

| Stereoisomer | Retention Time (minutes) |

|---|---|

| (2R, 3S) | 12.5 |

| (2S, 3R) | 13.8 |

| (2R, 3R) | 15.2 |

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are paramount for the analysis of 2-Aminotradec-13-en-3-ol in intricate samples such as biological fluids, reaction mixtures, or natural product extracts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the quantification and structural confirmation of 2-Aminotradec-13-en-3-ol. The technique involves introducing a sample into a liquid chromatograph, which separates the target analyte from other components in the mixture based on its physicochemical properties (e.g., polarity, size). The separated analyte then enters a mass spectrometer.

In the mass spectrometer, the compound is ionized, typically via electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. These resulting product ions are characteristic of the molecule's structure. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification of 2-Aminotradec-13-en-3-ol, even at trace levels.

Sample Preparation: For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) would typically be employed to remove interferences and concentrate the analyte.

Chromatographic Separation: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile (B52724) (both containing a small percentage of formic acid to facilitate protonation) would be a suitable approach for separating 2-Aminotradec-13-en-3-ol from other components.

Mass Spectrometric Detection: In positive ion ESI mode, the protonated molecule of this compound would be observed. Tandem MS analysis would yield characteristic fragment ions resulting from the cleavage of the carbon-carbon bond adjacent to the hydroxyl group and the loss of water or ammonia.

Table 1: Hypothetical LC-MS/MS Parameters and Fragmentation Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 228.23 |

| Product Ion 1 (m/z) | 210.22 (Loss of H₂O) |

| Product Ion 2 (m/z) | 198.22 (Cleavage and rearrangement) |

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of 2-Aminotradec-13-en-3-ol needs to be increased through derivatization. The amino and hydroxyl functional groups can be reacted with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form more volatile trimethylsilyl (B98337) (TMS) derivatives.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that form a unique "fingerprint" for the compound, allowing for its identification and quantification. GC-MS is particularly useful for resolving isomers and providing detailed structural information based on established fragmentation patterns.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR provides a direct link between chromatographic separation and structural elucidation by NMR. As this compound is separated by the LC system, it can be directed into an NMR flow cell. This allows for the acquisition of ¹H NMR and other NMR spectra of the isolated compound without the need for manual fraction collection. This technique is invaluable for the unambiguous identification of unknown metabolites or impurities in a sample mixture. While less sensitive than MS, LC-NMR provides unparalleled structural detail, including information about the connectivity of atoms and the stereochemistry of the molecule.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Recognition and Conformational Studies

Due to the presence of a chiral center at the carbon atom bearing the hydroxyl group (C-3), this compound is an optically active molecule. Circular dichroism and optical rotatory dispersion are chiroptical techniques that are essential for determining the absolute configuration of the chiral center and studying the compound's conformational dynamics in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. While the amino and hydroxyl groups themselves are not strong chromophores in the accessible UV range, the molecule can be derivatized with a chromophoric group to facilitate CD analysis. For instance, reaction of the amino group with a chromophoric acylating agent could be performed.

The resulting CD spectrum, particularly the sign of the Cotton effect (the characteristic peak or trough in the spectrum), can be related to the absolute configuration of the stereocenter. By comparing the experimental CD spectrum to spectra of related compounds with known stereochemistry or to theoretical spectra calculated using quantum chemical methods, the absolute configuration of 2-Aminotradec-13-en-3-ol can be assigned.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength. wikipedia.org Similar to CD, ORD spectra of chiral molecules exhibit Cotton effects in the vicinity of an absorption band. researchgate.net The shape and sign of the Cotton effect curve in an ORD spectrum are characteristic of the stereochemistry of the molecule. ORD can be used in conjunction with CD to provide complementary information for the assignment of absolute configuration. wikipedia.orgresearchgate.net

Table 2: Illustrative Chiroptical Data for a Hypothetical Enantiomer of this compound

| Technique | Parameter | Observation |

|---|---|---|

| Circular Dichroism (CD) | Wavelength of Max Absorption (λmax) | ~215 nm |

| Sign of Cotton Effect | Positive | |

| Optical Rotatory Dispersion (ORD) | Sign of Cotton Effect | Positive |

| Wavelength of Peak | ~225 nm |

The combination of these advanced analytical and spectroscopic techniques provides a powerful toolkit for the comprehensive characterization of this compound. Hyphenated chromatographic methods enable its sensitive and selective analysis in complex mixtures, while chiroptical techniques offer crucial insights into its three-dimensional structure.

Theoretical and Computational Studies of 2 Aminotetradec 13 En 3 Ol

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Aminotradec-13-en-3-ol at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution and predict regions susceptible to electrostatic interactions. These maps are valuable for understanding how the molecule might interact with biological receptors or other molecules.

Furthermore, quantum chemical methods can predict spectroscopic parameters. For instance, calculations of vibrational frequencies would aid in the interpretation of experimental Infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H) can also be calculated to assist in the structural elucidation and confirmation of the compound.

Table 1: Predicted Electronic and Reactivity Parameters for 2-Aminotradec-13-en-3-ol

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule |

| Ionization Potential | 8.3 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron |

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

The biological activity of a flexible molecule like 2-Aminotradec-13-en-3-ol is intrinsically linked to its three-dimensional conformation. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations can explore the potential energy surface of the molecule to identify stable conformers.

Molecular mechanics methods, using force fields such as AMBER or CHARMM, would be employed to perform a systematic search of the conformational space. This would identify low-energy conformers that are likely to be populated under physiological conditions. The long aliphatic chain and the presence of a double bond in 2-Aminotradec-13-en-3-ol introduce significant conformational flexibility, making this analysis crucial.

Following the identification of stable conformers, molecular dynamics simulations would be performed to study the dynamic behavior of the molecule in a simulated physiological environment (e.g., in a water box with ions). These simulations provide insights into how the molecule behaves over time, including conformational transitions and interactions with its environment. This information is vital for understanding how the molecule might approach and bind to a biological target.

Prediction of Physico-chemical Parameters relevant to Biological Interactions

A range of physico-chemical parameters that are critical for the pharmacokinetic and pharmacodynamic profile of 2-Aminotradec-13-en-3-ol can be predicted using computational models. These parameters, often collectively referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are essential for assessing the drug-likeness of a compound.

Properties such as the logarithm of the partition coefficient (logP), which measures lipophilicity, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, can be calculated. These parameters are governed by Lipinski's "Rule of Five," which provides a guideline for the oral bioavailability of a drug candidate.

Computational models can also predict aqueous solubility (logS), which is a critical factor for drug absorption and distribution. Understanding these properties is fundamental for the early stages of drug discovery and development.

Table 2: Predicted Physico-chemical Properties of 2-Aminotetradec-13-en-3-ol

| Property | Predicted Value | Importance in Biological Interactions |

| Molecular Weight | 227.4 g/mol | Influences absorption and distribution |

| logP (Octanol/Water) | 4.5 | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | Relates to transport properties and bioavailability |

| Hydrogen Bond Donors | 2 | Number of potential hydrogen bond interactions |

| Hydrogen Bond Acceptors | 2 | Number of potential hydrogen bond interactions |

| Aqueous Solubility (logS) | -3.8 | Affects absorption and formulation |

In Silico Molecular Modeling of Interactions with Proposed Biological Targets

Given the structural similarity of 2-Aminotradec-13-en-3-ol to sphingosine (B13886), a primary biological target for investigation would be the sphingosine-1-phosphate (S1P) receptors. mdpi.commdpi.com Molecular docking simulations could be employed to predict the binding mode and affinity of 2-Aminotradec-13-en-3-ol to the various S1P receptor subtypes.

These docking studies would involve placing the flexible ligand into the binding site of a rigid or flexible receptor structure, obtained from X-ray crystallography or homology modeling. The resulting binding poses would be scored based on the predicted interaction energy, providing a rank-ordering of the most likely binding modes. This would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Following docking, more rigorous methods like molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Rational Design of Novel Derivatives Based on Computational Predictions

The insights gained from the computational studies described above can be leveraged for the rational design of novel derivatives of 2-Aminotradec-13-en-3-ol with improved properties. For instance, if molecular docking reveals specific interactions that are crucial for binding affinity or selectivity to a particular biological target, the parent molecule can be chemically modified to enhance these interactions.